molecular formula C17H16N2O3S B2703657 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 896010-43-8

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2703657
CAS No.: 896010-43-8
M. Wt: 328.39
InChI Key: XDFNEEYITAVNKG-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzothiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with 2,3-dimethoxybenzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is unique due to the presence of methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzothiazole ring also contributes to its distinct properties compared to other benzamide derivatives .

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-18-13-8-7-11(9-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFNEEYITAVNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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